molecular formula C19H20F3N3O4S B2694887 Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 955908-49-3

Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2694887
CAS No.: 955908-49-3
M. Wt: 443.44
InChI Key: XGEQVEXUKVIRHQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperidine ring, an ester group, and a trifluoromethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives are generally synthesized through the reaction of alpha-haloketones with thioamides . The piperidine ring could be introduced through a variety of methods, including reductive amination or nucleophilic substitution .


Molecular Structure Analysis

The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms . The piperidine ring is a six-membered ring containing one nitrogen atom . The trifluoromethoxyphenyl group is a phenyl ring substituted with a trifluoromethoxy group .


Chemical Reactions Analysis

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific reactions this compound would undergo would depend on the conditions and the reagents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group could make it more polar, while the trifluoromethoxy group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many thiazole derivatives act by inhibiting key enzymes in bacterial or fungal cells, leading to cell death .

Future Directions

The development of new thiazole derivatives with improved biological activity is a current area of research in medicinal chemistry . This compound, with its combination of functional groups, could be a candidate for further study.

Properties

IUPAC Name

ethyl 1-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4S/c1-2-28-17(27)12-7-9-25(10-8-12)16(26)15-11-30-18(24-15)23-13-3-5-14(6-4-13)29-19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEQVEXUKVIRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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